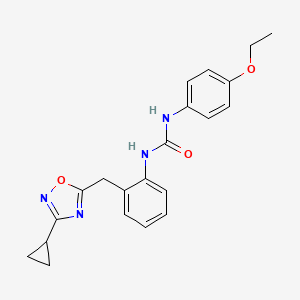
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-ethoxyphenyl)urea is a synthetic compound featuring a unique structural framework that includes an oxadiazole ring, cyclopropyl group, and various aromatic components. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
The molecular formula of the compound is C19H21N3O2, with a molecular weight of approximately 323.4 g/mol. The presence of the oxadiazole moiety is significant as compounds containing this structure often exhibit diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of oxadiazole, including the compound , display a range of biological activities such as:
- Anticancer Activity : Many studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some oxadiazole derivatives have shown effectiveness against bacterial and fungal pathogens.
Anticancer Activity
The anticancer properties of this compound were evaluated in vitro against several cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.48 | Induction of apoptosis via caspase activation |
| HCT116 (colon cancer) | 0.78 | Cell cycle arrest at G1 phase |
| U937 (leukemia) | 0.19 | Increased p53 expression leading to apoptosis |
Case Study: MCF-7 Cell Line
In a detailed study involving the MCF-7 breast cancer cell line, the compound was found to significantly increase caspase-3/7 activity, suggesting a robust apoptotic effect. Flow cytometry analysis indicated that treatment with the compound resulted in cell cycle arrest and increased levels of pro-apoptotic factors.
Antimicrobial Activity
The antimicrobial efficacy of similar oxadiazole derivatives has been documented, with some exhibiting moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds are presented in Table 2.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
The biological activity of this compound can be attributed to its structural features that allow for interactions with biological targets:
- Receptor Interaction : Preliminary studies suggest that the compound may act as a selective modulator at various receptors, similar to other oxadiazole derivatives which have shown agonistic or antagonistic properties at muscarinic receptors .
- Cell Cycle Modulation : The ability to induce cell cycle arrest indicates potential for targeting specific phases in cancer treatment.
Propriétés
IUPAC Name |
1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-27-17-11-9-16(10-12-17)22-21(26)23-18-6-4-3-5-15(18)13-19-24-20(25-28-19)14-7-8-14/h3-6,9-12,14H,2,7-8,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNKUJHKUGYFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














